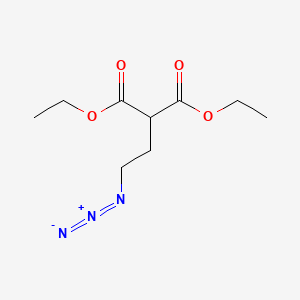

1,3-Diethyl 2-(2-azidoethyl)propanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-azidoethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-8(13)7(5-6-11-12-10)9(14)16-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBJRGJRRURUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Decarboxylation:the Resulting 2 2 Azidoethyl Malonic Acid is Unstable to Heat. Upon Warming, It Readily Loses a Molecule of Carbon Dioxide Through a Cyclic Transition State to Yield 4 Azidobutanoic Acid.ucalgary.cayoutube.comthis Decarboxylation is a Characteristic Reaction of Malonic Acids and Other β Keto Acids.libretexts.orgstudies on Similarly Substituted Malonates, Such As Diethyl 2 Perfluorophenyl Malonate, Have Shown That Hydrolysis Can Be Accompanied by Spontaneous Decarboxylation, Particularly Under Vigorous Acidic Conditions.beilstein Journals.orgnih.gov

Reaction Scheme: Hydrolysis and Decarboxylation

1,3-Diethyl 2-(2-azidoethyl)propanedioate → (H₃O⁺, Δ) → 4-Azidobutanoic acid + 2 EtOH + CO₂

This pathway is highly efficient for creating substituted acetic acid derivatives. wikipedia.org

Transformations Involving the Active Methylene (B1212753) Carbon

The carbon atom positioned between the two carbonyl groups (the α-carbon) in this compound is known as an active methylene carbon. The two electron-withdrawing ester groups significantly increase the acidity of the attached proton (pKa ≈ 13 in diethyl malonate), facilitating its removal by a moderately strong base like sodium ethoxide. ucalgary.calibretexts.org

Deprotonation generates a resonance-stabilized enolate ion, which is a potent nucleophile. ucalgary.caslideshare.net This enolate can participate in a variety of carbon-carbon bond-forming reactions, most notably S_N2 alkylation with alkyl halides. libretexts.org Since the starting compound is already substituted at the active methylene position with an azidoethyl group, further alkylation leads to a dialkylated malonic ester. wikipedia.org

Reaction Scheme: Alkylation of the Active Methylene Carbon

Enolate Formation: this compound + NaOEt → Enolate Intermediate

Alkylation: Enolate Intermediate + R-X → 1,3-Diethyl 2-(2-azidoethyl)-2-alkylpropanedioate + NaX

This dialkylation must be performed before any hydrolysis and decarboxylation steps if a disubstituted acetic acid is the desired final product. wikipedia.org The reactivity of the active methylene carbon makes this compound a valuable building block for synthesizing molecules with quaternary carbon centers. researchgate.net

Chemical Reactivity and Transformation Pathways of 1,3 Diethyl 2 2 Azidoethyl Propanedioate

Reactivity Profile of the Azido (B1232118) Functional Group

The azido group (–N₃) is a high-energy functional group that participates in a variety of highly selective and efficient reactions. Its reactivity is central to the utility of 1,3-diethyl 2-(2-azidoethyl)propanedioate in modern synthetic chemistry.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide's most prominent role is as a 1,3-dipole in cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high yields, mild reaction conditions, and exceptional functional group tolerance.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnist.gov In this reaction, a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), activates a terminal alkyne for cycloaddition with the azide (B81097). researchgate.netbeilstein-journals.org

The reaction of this compound with various terminal alkynes proceeds efficiently under standard CuAAC conditions. A typical protocol involves the use of a copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and sodium ascorbate system in a variety of solvents, including mixtures of water with organic solvents like t-butanol or dimethyl sulfoxide (B87167) (DMSO). The reaction generally proceeds at room temperature and gives high yields of the corresponding 1,2,3-triazole products. The installation of the triazole ring creates a stable, aromatic linker. beilstein-journals.org

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH / H₂O | Room Temp. | >95 |

| Propargyl Alcohol | CuSO₄·5H₂O / Na-Ascorbate | DMSO / H₂O | Room Temp. | High |

Note: The data in this table is illustrative of typical CuAAC reactions and may not represent specific experimental results for this compound due to a lack of published data for this specific compound.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst and instead relies on the relief of ring strain in a cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to drive the reaction forward. magtech.com.cnresearchgate.net

This compound is a suitable substrate for SPAAC, reacting readily with strained alkynes under physiological conditions (aqueous media, room temperature). magtech.com.cn The reaction rate is highly dependent on the structure of the cycloalkyne. nih.gov This bioorthogonal ligation strategy is widely used for labeling and modifying biomolecules.

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Model Azides

| Strained Alkyne | Model Azide | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Dibenzocyclooctyne (DBCO) | Benzyl (B1604629) Azide | ~10⁻¹ |

| Bicyclononyne (BCN) | Benzyl Azide | ~10⁻² - 10⁻¹ |

Note: This table presents typical rate constants for SPAAC reactions with a model azide. The reactivity of this compound is expected to be similar.

Reductive Transformations of the Azide

The azido group can be selectively reduced to a primary amine. This transformation is valuable for introducing a nucleophilic amino group into a molecule. Common methods for this reduction include catalytic hydrogenation and the Staudinger reaction.

Catalytic hydrogenation typically involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.net This method is generally high-yielding and clean.

The Staudinger reduction offers a milder alternative, using a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to convert the azide into an aza-ylide intermediate. nih.gov Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. nih.gov This two-step, one-pot procedure is known for its excellent chemoselectivity, tolerating many other functional groups that might be sensitive to catalytic hydrogenation. beilstein-journals.orgwikipedia.org The reaction of this compound via Staudinger reduction would yield 1,3-diethyl 2-(2-aminoethyl)propanedioate.

Other Azide-Mediated Chemical Derivatizations

Beyond cycloadditions and reductions, the azido group can participate in other transformations, although these are less common for this specific substrate. For instance, azides can react with electrophiles at the terminal nitrogen atom. They can also undergo thermal or photochemical decomposition to form highly reactive nitrenes, which can then undergo a variety of insertion or rearrangement reactions. However, these high-energy transformations are often less selective than the previously described methods.

Reactivity of the Propanedioate Ester Core

The diethyl propanedioate, or diethyl malonate, core of the molecule possesses its own distinct reactivity, primarily centered around the acidic α-hydrogen and the susceptibility of the ester groups to hydrolysis and subsequent decarboxylation. alfa-chemistry.com

The methylene (B1212753) group flanked by two carbonyls exhibits enhanced acidity (pKa ≈ 13 in DMSO for diethyl malonate), allowing for deprotonation with a suitable base, such as sodium ethoxide, to form a stabilized enolate. alfa-chemistry.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. However, in the case of this compound, this position is already substituted.

The ester functionalities are susceptible to both acidic and basic hydrolysis. scielo.brnih.gov Under basic conditions, saponification occurs to yield the corresponding dicarboxylate salt. nih.gov Acid-catalyzed hydrolysis yields the dicarboxylic acid. nih.gov For many substituted malonic acids, heating the diacid or its salt leads to facile decarboxylation, losing one of the carboxyl groups as carbon dioxide to afford a substituted acetic acid derivative. scielo.br

In the context of the triazole products formed from CuAAC or SPAAC, hydrolysis of the diethyl ester groups followed by decarboxylation can be a useful synthetic step to modify the structure further. For example, hydrolysis of the triazole product derived from this compound would yield a dicarboxylic acid, which upon heating would likely decarboxylate to the corresponding monocarboxylic acid. scielo.br The stability of substituted malonic acids can vary, with some being prone to decarboxylation even under relatively mild conditions. wikipedia.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Diethyl 2-(2-aminoethyl)propanedioate |

| Benzyl Azide |

| Bicyclononyne (BCN) |

| Copper(II) sulfate pentahydrate |

| Dibenzocyclooctyne (DBCO) |

| Diethyl malonate |

| Difluorinated Cyclooctyne (DIFO) |

| Dimethyl sulfoxide (DMSO) |

| Ethyl Propiolate |

| Palladium on carbon (Pd/C) |

| Phenylacetylene |

| Platinum oxide (PtO₂) |

| Propargyl Alcohol |

| Sodium ascorbate |

| Sodium ethoxide |

Transesterification Processes

The diethyl ester groups of this compound are susceptible to transesterification, a process that exchanges the ethyl groups for other alkyl or aryl moieties. This reaction is typically catalyzed by either acids or bases and is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the incoming alcohol. Solid acid catalysts, such as modified zirconia and ceria, have proven effective in the transesterification of related malonate esters, offering advantages like ease of separation and reusability. researchgate.netniscpr.res.in For instance, studies on the transesterification of diethyl malonate with benzyl alcohol have shown high yields of the corresponding dibenzyl malonate. researchgate.net

Base-catalyzed transesterification involves the formation of an alkoxide from the incoming alcohol, which then acts as a nucleophile. To prevent competing hydrolysis, anhydrous conditions are essential. The choice of base and alcohol must be carefully considered to avoid side reactions, such as Claisen condensation or reactions involving the active methylene proton.

The general scheme for the transesterification of this compound is presented below. The specific conditions can be adapted from protocols developed for similar malonic esters. researchgate.netgoogle.com

Table 1: Representative Conditions for Transesterification of Malonate Esters

| Catalyst Type | Example Catalyst | Alcohol (R-OH) | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Solid Acid | Sulfated Zirconia (SZ) | Benzyl Alcohol | 120-140 | ~88% | researchgate.net |

| Solid Acid | Modified Ceria | Benzyl Alcohol | 140 | ~88% | niscpr.res.in |

| Organometallic | Tetraethyl Orthotitanate | Ethanol | 81-88 | >97% | google.com |

| Base | Sodium Alkoxide (NaOR) | Various | Varies | High | N/A |

Decarboxylative Reaction Pathways

The malonic ester scaffold of this compound is central to one of the most classic transformations in organic synthesis: the malonic ester synthesis, which culminates in a decarboxylation step. ucalgary.camasterorganicchemistry.comyoutube.com This pathway allows for the conversion of the substituted malonate into a carboxylic acid. The process involves two key stages: hydrolysis of the diester followed by thermal decarboxylation of the resulting malonic acid derivative. openochem.org

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthon in Complex Molecule Construction

In the realm of organic synthesis, 1,3-diethyl 2-(2-azidoethyl)propanedioate serves as a valuable synthon—a molecular fragment that can be readily incorporated into a larger, more complex structure. Its bifunctional nature allows for a stepwise and controlled approach to the synthesis of intricate molecular architectures.

The diethyl malonate component of the molecule is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. nih.govatamanchemicals.com Malonic esters and their derivatives are frequently employed in condensation reactions with dinucleophiles to construct six-membered heterocyclic rings, such as barbituric acids and pyrido[1,2-a]pyrimidines. nih.gov The presence of the azidoethyl side chain introduces an additional reactive handle that can be used to either pre-functionalize the starting material or be carried through the synthesis for later elaboration.

For instance, the azide (B81097) group can be reduced to a primary amine, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles like pyrrolidines and piperidines. This strategy is central to the synthesis of many biologically active compounds. ub.edunih.gov While direct examples of this compound in these specific cyclizations are not extensively documented, the fundamental reactivity of its constituent parts suggests its high potential in this area. The synthesis of functionalized pyrrolidines, for example, has been achieved through multi-step sequences involving related azide-containing intermediates. mdpi.com

Table 1: Potential Heterocyclic Systems from this compound

| Functional Group Utilized | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Diethyl Malonate | Condensation with Urea | Substituted Barbiturates |

| Diethyl Malonate | Condensation with 2-Aminopyridine | Pyrido[1,2-a]pyrimidines |

| Azide (after reduction to amine) | Intramolecular Cyclization | Functionalized Pyrrolidines/Piperidines |

| Azide | [3+2] Cycloaddition | Triazole-containing Heterocycles |

The strategic placement of both an azide and a malonic ester within a single molecule makes this compound an attractive intermediate for the total synthesis of natural products and other complex target molecules. The malonate moiety can be used for chain extension via alkylation reactions, followed by decarboxylation to introduce a carboxylic acid or ketone functionality. atamanchemicals.com Simultaneously, the azide group can be carried through multiple synthetic steps, protected from the reaction conditions, and then unmasked at a later stage for further transformation.

A key application of the azide group in complex synthesis is its participation in the Staudinger ligation or "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect large molecular fragments. sigmaaldrich.comillinois.edu This modular approach allows for the convergent synthesis of complex molecules, where different parts of the molecule are synthesized separately and then joined together at a late stage.

Integration into Polymer Chemistry and Material Functionalization

The unique reactivity of the azide group has led to its widespread use in polymer chemistry for the creation of functional materials with tailored properties. d-nb.infomdpi.com this compound can be incorporated into polymeric structures through various strategies, enabling both the modification of existing polymers and the construction of novel macromolecular architectures.

Post-polymerization modification is a powerful technique for introducing new functional groups onto a pre-existing polymer backbone. utexas.edunih.gov A polymer with suitable reactive sites, such as halide or sulfonate leaving groups, can be reacted with this compound to append the azidoethyl propanedioate moiety to the polymer side chains. This introduces azide functionality that can be further elaborated.

Alternatively, a polymer containing pendant alkene groups can undergo a thiol-ene addition with a thiol-functionalized version of the malonate ester, although this is a less direct approach. wiley-vch.de The introduction of azide groups onto a polymer backbone opens up a vast array of possibilities for subsequent functionalization using click chemistry. utexas.edu For example, alkyne-containing molecules, such as fluorescent dyes, bioactive peptides, or other polymers, can be efficiently attached to the azide-functionalized polymer. sigmaaldrich.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern polymer synthesis due to its high efficiency, selectivity, and tolerance of a wide range of functional groups. umich.edunih.gov This reaction forms a stable triazole linkage between an azide and an alkyne. By using this compound as a building block, a variety of novel polymeric architectures can be fabricated.

For example, if used as an initiator in a polymerization reaction, it can produce a polymer chain with a terminal azide group. This "azide-terminated" polymer can then be "clicked" onto an alkyne-terminated polymer to create a block copolymer. sigmaaldrich.com Similarly, multifunctional alkyne cores can be reacted with azide-terminated polymers to generate star-shaped polymers. The CuAAC reaction is also employed to create cross-linked polymer networks and hydrogels, where the azide-functionalized components form covalent bonds with alkyne-functionalized components, leading to materials with specific mechanical and thermal properties. nih.gov

Table 2: Polymer Architectures via Azide Ligation

| Reactants | Resulting Polymer Architecture | Key Reaction |

|---|---|---|

| Azide-terminated polymer + Alkyne-terminated polymer | Block Copolymer | CuAAC |

| Azide-terminated polymer + Multifunctional alkyne core | Star Polymer | CuAAC |

| Azide-functionalized polymer + Dialkyne crosslinker | Cross-linked Network/Gel | CuAAC |

| Azide monomer + Alkyne monomer | Poly(1,2,3-triazole)s | Azide-Alkyne Polyaddition |

Strategies for Bioconjugation and Molecular Labeling via Azide Chemistry

The high specificity and biocompatibility of azide-based reactions have made them invaluable tools for bioconjugation and molecular labeling. sigmaaldrich.com The azide group is largely inert to the functional groups found in biological systems, allowing for highly selective chemical modifications in complex environments, even within living cells. This field of chemistry is often referred to as "bioorthogonal chemistry."

This compound can be used to introduce an azide handle onto a molecule of interest, which can then be used to attach it to a biomolecule. For example, the malonate portion of the molecule could be modified to link to a small molecule drug or a fluorescent probe. The resulting azide-functionalized molecule can then be conjugated to a biomolecule, such as a protein or a nucleic acid, that has been engineered to contain an alkyne group.

A particularly powerful approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and can therefore be used in living systems. nih.gov In this reaction, the azide-functionalized molecule reacts rapidly with a strained cyclooctyne that has been incorporated into a biomolecule. This allows for the precise labeling and tracking of biomolecules in their native environment.

Chemical Biology Applications through Bioconjugation

The presence of the terminal azide group in this compound makes it a prime candidate for use in bioconjugation reactions, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry." nih.govbionordika.fi These reactions are highly efficient, selective, and biocompatible, allowing for the covalent linking of the malonate derivative to biomolecules functionalized with a corresponding alkyne group. nih.govnih.gov

The diethyl malonate core can be further modified, for example, by hydrolysis and decarboxylation to yield a functionalized carboxylic acid, or through other transformations at the alpha-carbon, prior to or after the bioconjugation step. This allows for the attachment of various payloads, such as drugs, fluorescent dyes, or affinity labels, to biological targets. The azidoethyl linker provides a flexible spacer between the malonate scaffold and the biomolecule, which can be crucial for maintaining the biological activity of the conjugated species.

The general scheme for such a bioconjugation is depicted below:

Reaction Scheme: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Where R represents a biomolecule such as a protein, peptide, or nucleic acid.

This methodology enables the site-specific modification of biomolecules, facilitating the study of biological processes and the development of novel therapeutic and diagnostic agents. ku.edu

Development of Molecular Probes and Imaging Agents

The azide functionality of this compound is instrumental in the construction of molecular probes and imaging agents. Through the aforementioned click chemistry reactions, this compound can be readily conjugated to fluorophores, magnetic resonance imaging (MRI) contrast agents, or positron emission tomography (PET) imaging isotopes that have been functionalized with an alkyne. nih.gov

The malonate portion of the molecule can be pre-functionalized with a targeting moiety, such as a small molecule ligand for a specific receptor or enzyme. The subsequent attachment of an imaging agent via the azidoethyl group allows for the targeted delivery of the probe to a specific biological location. This targeted approach is critical for high-resolution imaging and reducing off-target effects.

For instance, a research workflow could involve:

Synthesis of a targeting ligand with a malonate ester handle.

Alkylation of the ligand-malonate with a 2-azidoethyl precursor.

"Click" conjugation of the resulting azido-functionalized probe with an alkyne-modified fluorophore.

This modular approach allows for the rapid generation of a library of imaging agents with different targeting molecules and imaging modalities. The stability of the triazole ring formed during the click reaction ensures that the probe remains intact under physiological conditions. nih.gov

Contributions to Energetic Materials Research

Organic azides are a well-established class of energetic materials due to the large positive enthalpy of formation of the azide group. The decomposition of the azide functionality releases a significant amount of energy and dinitrogen gas, a desirable characteristic for propellants and explosives. researchgate.netresearchgate.net

Design and Synthesis of Energetic Plasticizers

The synthesis of such azido (B1232118) esters typically involves a two-step process:

Alkylation of diethyl malonate with a dihaloethane, such as 1-bromo-2-chloroethane, to introduce a haloethyl side chain.

Nucleophilic substitution of the halide with sodium azide to introduce the energetic azide functionality.

A plausible synthetic route starting from diethyl 2-(2-bromoethyl)propanedioate is shown below:

Reaction Scheme: Synthesis of this compound

Table 1: Comparative Properties of Representative Azido Ester Plasticizers

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Decomposition Temperature (°C) | Reference |

|---|---|---|---|---|

| Diethyleneglycol bis(azidoacetate) (DEGBAA) | 260.20 | 1.28 | ~220 | researchgate.net |

| Dipropyleneglycol bis(azidoacetate) (DPGBAA) | 288.25 | 1.22 | ~215 | researchgate.net |

| Bis(1,3-diazido prop-2-yl)malonate | 352.28 | 1.25 | 233.5 | researchgate.net |

Tailoring Energetic Properties through Azide Content

The energetic performance of a molecule is directly related to its nitrogen content and oxygen balance. The introduction of azide groups significantly increases the nitrogen content and the heat of formation of the compound. The decomposition of the azide group (-N₃) into molecular nitrogen (N₂) is a highly exothermic process.

The energetic properties of a material containing this compound can be tailored by:

Increasing the number of azido groups: While the parent compound contains one azido group, modifications to the malonate backbone could potentially incorporate additional energetic functionalities.

Formulating with other energetic materials: The performance of a propellant or explosive is determined by the properties of the entire formulation, including the binder, oxidizer, and other additives.

The thermal stability of azido compounds is a critical factor in their application as energetic materials. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are common techniques used to evaluate the decomposition temperature and thermal behavior of these materials. mdpi.com For azido esters, decomposition often begins with the cleavage of the C-N₃ bond.

Table 2: Calculated Energetic Properties of Analogous Azido Compounds

| Compound | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| A generic mono-azido ester | (Data not available for direct comparison) | - | - | - |

| A generic di-azido ester | (Data not available for direct comparison) | - | - | - |

Note: Specific calculated energetic properties for this compound are not available in the public domain and would require specialized computational analysis.

The research into azido esters as energetic plasticizers aims to achieve a balance between high performance, good mechanical properties, and acceptable sensitivity to impact and friction. researchgate.net

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural assignment of 1,3-Diethyl 2-(2-azidoethyl)propanedioate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected chemical shifts and multiplicities are based on the analysis of similar diethyl malonate derivatives and compounds containing the azidoethyl group.

The spectrum would be expected to show distinct signals for the ethyl ester protons (a quartet for the -OCH₂- group and a triplet for the -CH₃ group), the protons of the azidoethyl side chain (-CH₂-N₃ and -CH₂-CH-), and the methine proton (-CH-) of the propanedioate backbone. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. The spectrum for this compound is predicted to show signals for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the carbons of the azidoethyl side chain, and the central methine carbon. The chemical shifts of these carbons are influenced by their local electronic environment.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~ 4.20 | Quartet | 4H | -OCH₂ CH₃ |

| ~ 3.40 | Triplet | 2H | -CH₂ N₃ | |

| ~ 2.80 | Triplet | 1H | -CH (CH₂CH₂N₃) | |

| ~ 2.10 | Multiplet | 2H | -CHCH₂ CH₂N₃ | |

| ~ 1.25 | Triplet | 6H | -OCH₂CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbons | ~ 169 | C =O (Ester) |

| ~ 61 | -OCH₂ CH₃ | |

| ~ 51 | -CH₂ N₃ | |

| ~ 50 | -CH (CH₂CH₂N₃) | |

| ~ 30 | -CHCH₂ CH₂N₃ | |

| ~ 14 | -OCH₂CH₃ |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the azide (B81097) and ester functional groups.

The most prominent and diagnostic peak will be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group, which typically appears in the region of 2100-2160 cm⁻¹. The presence of the ester functional groups will be confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1730-1750 cm⁻¹, and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N=N=N Asymmetric Stretch | ~ 2120 | Strong, Sharp | Azide (-N₃) |

| C=O Stretch | ~ 1740 | Strong | Ester |

| C-H Stretch (sp³) | 2850-3000 | Medium | Alkyl |

| C-O Stretch | 1000-1300 | Strong | Ester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

For this compound (molar mass: 229.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 229. A characteristic fragmentation pattern for alkyl azides involves the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion at [M-28]⁺. Further fragmentation of the diethyl malonate moiety would also be expected, leading to characteristic peaks corresponding to the loss of ethoxy groups (-OCH₂CH₃) or the entire ester group. Analysis of these fragments helps to piece together the molecular structure.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Predicted Fragment | Significance |

| 229 | [C₉H₁₅N₃O₄]⁺ | Molecular Ion ([M]⁺) |

| 201 | [C₉H₁₅NO₄]⁺ | Loss of N₂ from the molecular ion |

| 184 | [C₈H₁₂NO₄]⁺ | Loss of -OCH₂CH₃ from [M-N₂]⁺ |

| 156 | [C₇H₁₀NO₃]⁺ | Further fragmentation |

| 128 | [C₆H₈NO₂]⁺ | Further fragmentation |

Advanced Chromatographic Techniques for Purity Assessment

To ensure the reliability of spectroscopic data and for any subsequent use, the purity of this compound must be assessed. Advanced chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. A GC analysis of this compound would provide a chromatogram showing a major peak corresponding to the compound and any minor peaks representing impurities. The retention time of the major peak is a characteristic property of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive compounds. Using a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can effectively separate the target compound from any non-volatile impurities or starting materials. A UV detector can be used for detection, and the purity is determined by the relative area of the main peak.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and reactivity of molecules like 1,3-Diethyl 2-(2-azidoethyl)propanedioate. The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing diethyl malonate core and the unique electronic nature of the azidoethyl side chain.

Theoretical calculations on various organic azides reveal that the azide (B81097) group (-N₃) possesses a nearly linear structure and a distinctive charge distribution. mdpi.com Hirshfeld charge analysis on molecules such as 3'-azido-3'-deoxythymidine (AZT) has shown that charges are distributed across the three nitrogen atoms, with the terminal nitrogen atoms often bearing a partial negative charge. mdpi.com This charge distribution is crucial for the azide's characteristic reactivity, particularly in 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov The electronic environment provided by the rest of the molecule can influence this charge distribution. mdpi.com

The diethyl malonate portion of the molecule features two ester functional groups, which are known to be susceptible to hydrolysis and transesterification. nih.gov The methylene (B1212753) group positioned between the two carbonyl groups is acidic, a well-documented characteristic of diethyl malonate and its derivatives. wikipedia.org The combination of these functional groups suggests that this compound is a versatile building block in organic synthesis. nih.gov

The table below, derived from studies on analogous compounds, summarizes key electronic properties that can be extrapolated to this compound.

| Property | Functional Group | Theoretical Insight from Analogous Compounds |

| Charge Distribution | Azide (-N₃) | Uneven charge distribution across the three nitrogen atoms, facilitating dipolar reactions. mdpi.com |

| Reactivity | Azide (-N₃) | Acts as a 1,3-dipole in cycloaddition reactions. mdpi.comnih.gov |

| Acidity | Malonate C-H | The α-hydrogen is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. wikipedia.org |

| Electrophilicity | Ester Carbonyl | The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. nih.gov |

Mechanistic Insights into Transformation Pathways via DFT Calculations

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the reaction mechanisms of organic transformations. For this compound, DFT can provide insights into the energetics of various reaction pathways, particularly those involving the azide group.

Studies on the 1,3-dipolar cycloaddition reactions of organic azides with various dipolarophiles have been extensively modeled using DFT. mdpi.comnih.gov These calculations help in determining the activation energies, transition state geometries, and regioselectivity of such reactions. For instance, DFT studies on the cycloaddition of azides with guanidine (B92328) have modeled the formation of different regioisomeric tetrazoles and identified the energetically favorable pathways. mdpi.com Similarly, the reaction of azides with alkenes can proceed through either a stepwise radical-mediated or a concerted [3+2] cycloaddition mechanism, which can be distinguished by DFT calculations. nih.gov

The transformation of the diethyl malonate moiety can also be investigated. For example, the mechanism of ester hydrolysis, a fundamental reaction for this class of compounds, has been studied using DFT. These studies typically model the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon and calculate the energy barriers for both the forward reaction and the reverse elimination. ukm.my

The following table outlines potential transformations of this compound and the insights that can be gained from DFT calculations on similar reactions.

| Transformation | Mechanistic Aspect | Insights from DFT on Analogous Systems |

| [3+2] Cycloaddition | Concerted vs. Stepwise | DFT can predict the favorability of a concerted pathway and explain the observed regio- and stereoselectivity. nih.govresearchgate.net |

| Ester Hydrolysis | Transition State Energetics | Calculations can determine the activation energy for the formation of the tetrahedral intermediate. ukm.my |

| Deprotonation of Malonate | pKa Prediction | While not a direct mechanistic pathway, DFT can be used to calculate the acidity of the α-hydrogen. |

Conformational Analysis and Molecular Modeling

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions with other molecules. Molecular modeling and conformational analysis can predict the most stable conformations and the energy barriers between them.

The azidoethyl side chain also possesses conformational freedom. The bond angle of the azide group itself is generally around 170-173°, indicating a slight deviation from linearity. mdpi.com The rotational barriers around the C-C bonds of the ethyl linker will influence the spatial positioning of the azide group relative to the malonate core. Conformational analysis of related molecules, such as lupinine (B175516) azide, has shown the existence of multiple low-energy conformers that can impact the molecule's chemical and biological activity. mdpi.com

Key conformational features expected for this compound are summarized below.

| Molecular Fragment | Degrees of Freedom | Expected Conformational Behavior |

| Diethyl Ester Groups | Rotation around C-O and C-C bonds | Multiple conformers possible, with extended conformations generally favored to reduce steric clash. |

| Azidoethyl Side Chain | Rotation around C-C bonds | Flexible chain allowing the azide group to adopt various spatial orientations. |

| Azide Group (-N₃) | Bond Angle | Nearly linear but with a slight bend. mdpi.com |

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: Calculation-based NMR predictors, often employing DFT, can provide theoretical chemical shifts. chemaxon.com For the proton (¹H) NMR spectrum, the chemical shifts of the methylene and methyl protons of the ethyl ester groups, as well as the protons of the azidoethyl chain, can be estimated. The protons on the carbon alpha to the azide group are expected to be deshielded. In ¹³C NMR, the carbonyl carbons of the ester groups would appear at the downfield end of the spectrum. The chemical shifts of the three distinct nitrogen atoms in the azide group can be predicted in ¹⁵N NMR studies, which can be a powerful tool for probing the electronic environment of the azide. nih.gov

IR Spectroscopy: The most characteristic vibrational mode for this compound in an IR spectrum would be the strong, sharp asymmetric stretching of the azide group, typically appearing around 2100 cm⁻¹. The carbonyl stretching of the ester groups would be expected in the region of 1730-1750 cm⁻¹. Theoretical calculations of vibrational frequencies can help to assign the peaks in an experimental spectrum. mdpi.com

The following table presents a summary of expected spectroscopic features based on data from analogous compounds.

| Spectroscopy | Functional Group | Predicted Parameter and Range |

| IR | Azide (-N₃) Asymmetric Stretch | Strong, sharp peak around 2100 cm⁻¹ |

| IR | Ester (C=O) Stretch | Strong peak around 1730-1750 cm⁻¹ |

| ¹H NMR | -CH₂-N₃ | Deshielded signal relative to a standard alkyl chain |

| ¹³C NMR | Ester (C=O) | Downfield signals in the range of 160-180 ppm |

| ¹⁵N NMR | Azide (-N₃) | Three distinct signals corresponding to the three nitrogen atoms nih.gov |

Future Research Directions and Emerging Applications

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of 1,3-Diethyl 2-(2-azidoethyl)propanedioate and related azido (B1232118) compounds is an area ripe for the application of green chemistry principles to enhance efficiency and sustainability. Traditional methods for introducing the azide (B81097) group often involve nucleophilic substitution reactions which, while effective, can benefit from modern synthetic techniques that reduce reaction times, energy consumption, and the use of hazardous solvents. acs.orgacs.org

Microwave-Assisted Synthesis: A promising green alternative is the use of microwave irradiation to promote the synthesis of organic azides. acs.orgacs.orgorganic-chemistry.organilmishra.nameresearchgate.net This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. anilmishra.name For the synthesis of azido esters like this compound, microwave-assisted nucleophilic substitution of a corresponding halide or tosylate precursor with an azide source (e.g., sodium azide) in an aqueous medium represents a greener route. acs.orgacs.org This approach often proceeds without the need for phase-transfer catalysts and is tolerant of various functional groups, including esters. acs.orgacs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient pathway for the synthesis of azides. nih.govrsc.org Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, often at ambient temperatures. nih.gov The synthesis of azido compounds via nucleophilic substitution has been shown to be significantly faster and higher yielding under ultrasonic conditions compared to conventional stirring methods. nih.gov This method also aligns with green chemistry principles by reducing energy consumption and potentially minimizing the use of solvents. nih.gov

Biocatalysis: The use of enzymes for the synthesis of functionalized malonate esters is an emerging area of green chemistry. nih.govrsc.orgfrontiersin.orgwhiterose.ac.uk While the direct enzymatic azidation of a malonate precursor is not yet a common practice, biocatalysts like lipases have been successfully employed for the synthesis of malonate polyesters in solvent-free conditions. nih.govrsc.org Future research could explore the development of engineered enzymes capable of catalyzing the introduction of the azidoethyl group or in the enantioselective synthesis of chiral analogs of this compound, offering a highly specific and environmentally benign synthetic route.

A comparative overview of these green synthesis methodologies is presented in the table below.

| Synthesis Method | Key Advantages | Potential for this compound Synthesis |

| Microwave-Assisted | Rapid reaction times, increased yields, reduced solvent use. acs.orgacs.organilmishra.name | High potential for the efficient and rapid synthesis from a suitable precursor. |

| Ultrasound-Assisted | Energy efficiency, shorter reaction times, milder conditions. nih.govrsc.org | A promising low-energy alternative for the synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.govrsc.org | Future potential for stereoselective synthesis and reduced environmental impact. |

Exploration of Novel Reactivity and Catalysis

The azide and malonate functionalities within this compound offer a rich landscape for exploring novel chemical reactions and catalytic applications.

Azide-Alkyne Cycloaddition (Click Chemistry): The azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nanosoftpolymers.comgbiosciences.comsigmaaldrich.com This reaction forms a stable triazole linkage and is highly efficient and specific. gbiosciences.com Future research will likely focus on utilizing this compound in CuAAC reactions to synthesize novel triazole-containing compounds and polymers. nanosoftpolymers.comsigmaaldrich.com The resulting triazole-functionalized malonate esters could find applications as ligands for catalysis, as building blocks for complex molecular architectures, or in the development of new materials.

Nitrene Chemistry: The azide group can serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation. nih.govresearchgate.netrsc.orgnih.gov These nitrenes can undergo a variety of transformations, including C-H amination and aziridination reactions. nih.gov Transition metal catalysts, particularly those based on rhodium and cobalt, have been shown to control the reactivity of nitrenes generated from azides, enabling selective C-N bond formation. nih.govacs.orguic.eduacs.orgnumberanalytics.comnih.gov Future studies could investigate the catalytic generation of nitrenes from this compound and their subsequent reactions to form novel nitrogen-containing heterocyclic compounds. The malonate portion of the molecule could serve to modulate the reactivity of the nitrene or be further functionalized post-reaction.

A summary of the potential reactivity of this compound is provided in the table below.

| Reactive Moiety | Reaction Type | Potential Products/Applications |

| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-functionalized malonates, polymers, and bioactive molecules. nanosoftpolymers.comsigmaaldrich.com |

| Azide | Nitrene Formation and Subsequent Reactions (e.g., C-H amination, aziridination) | Nitrogen-containing heterocycles, novel catalysts. nih.govacs.orgnumberanalytics.com |

| Malonate | Enolate Alkylation/Acylation | Further functionalization of the carbon backbone. |

Integration into Advanced Functional Materials Systems

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials.

Functional Polymers: The azide group can be readily incorporated into polymer structures, either as a side-chain functionality or at the chain ends. nanosoftpolymers.comsigmaaldrich.comsocietyforscience.org This can be achieved by polymerizing monomers containing the this compound moiety or by using it as a post-polymerization modification agent. The resulting azide-functionalized polymers can be further modified using click chemistry to attach a wide range of other functional groups, leading to materials with tailored properties for applications in areas such as drug delivery, coatings, and electronics. nanosoftpolymers.comsocietyforscience.orgnih.govnih.gov

Surface Modification: The azide group provides a chemical handle for the surface functionalization of various materials, including nanoparticles and biomaterials. smolecule.com Through click chemistry, molecules of this compound can be covalently attached to alkyne-modified surfaces, allowing for the precise control of surface properties such as hydrophilicity, biocompatibility, and biorecognition. smolecule.com This could be particularly useful in the development of targeted drug delivery systems and advanced biosensors.

Cross-Linking Agents: Organic azides can act as cross-linkers in material sciences. nih.gov Upon activation, the resulting nitrenes can form covalent bonds with adjacent polymer chains, leading to the formation of a stable network structure. This property could be exploited to enhance the mechanical and thermal stability of various materials.

Interdisciplinary Research at the Chemistry-Biology Interface

The bioorthogonal nature of the azide group makes this compound a valuable tool for research at the interface of chemistry and biology.

Bioconjugation and Proteomics: Click chemistry has become an indispensable tool in chemical proteomics for the study of proteins and their functions. gbiosciences.commdpi.comresearchgate.netencyclopedia.pubnih.gov this compound can be used as a building block to synthesize chemical probes that can be introduced into biological systems. smolecule.com These probes can then be used for activity-based protein profiling (ABPP), which allows for the identification and characterization of active enzymes within a complex proteome. mdpi.comresearchgate.net The azide handle enables the subsequent attachment of reporter tags, such as fluorophores or biotin, via click chemistry, facilitating the detection and isolation of target proteins. gbiosciences.commdpi.com

Drug Delivery Systems: The development of targeted drug delivery systems is a major focus of modern pharmaceutical research. google.comdcfinechemicals.com The azide functionality of this compound can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or polymer-drug conjugates via click chemistry. smolecule.com This allows for the specific delivery of therapeutic agents to diseased cells or tissues, potentially increasing efficacy and reducing side effects. Furthermore, the azide group itself has been explored in prodrug strategies, where it can be reduced in vivo to release an active amine-containing drug. google.comoup.com

The table below summarizes the potential applications at the chemistry-biology interface.

| Application Area | Role of this compound |

| Bioconjugation and Proteomics | As a building block for chemical probes for activity-based protein profiling and protein labeling via click chemistry. gbiosciences.comsmolecule.commdpi.comresearchgate.netencyclopedia.pubnih.gov |

| Drug Delivery | For the attachment of targeting ligands to drug carriers and as a potential component of azide-based prodrugs. smolecule.comgoogle.comdcfinechemicals.comoup.comenamine.net |

Q & A

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and azidoethyl group (δ ~3.5–3.7 ppm for CH₂N₃).

- IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).

- Crystallography :

How can researchers resolve discrepancies in crystallographic data (e.g., R-factor inconsistencies) when determining the structure?

Advanced Research Question

Discrepancies often arise from poor data quality or refinement errors. Mitigation strategies include:

- Data Collection : Ensure high-resolution (<1.0 Å) datasets with Bruker Kappa APEXII diffractometers to minimize noise.

- Refinement Protocols :

- Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Apply restraints to azidoethyl torsional angles to prevent overfitting.

- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries .

What strategies are effective in optimizing the yield of this compound in multi-step syntheses?

Advanced Research Question

- Reaction Optimization :

- Use microwave-assisted synthesis to reduce azide decomposition risks.

- Employ phase-transfer catalysts (e.g., TBAB) for biphasic alkylation steps.

- Yield Improvement :

- Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3).

- Recover unreacted starting materials via fractional distillation .

What computational methods support the structural analysis of this compound, and how are they validated against experimental data?

Advanced Research Question

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths (e.g., C-N₃: ~1.47 Å).

- Compare with crystallographic data (e.g., average C-C bond length: 1.449 Å ).

- Validation :

How do steric and electronic effects of substituents influence the reactivity of propanedioate esters in further functionalization?

Advanced Research Question

- Steric Effects :

- Bulky substituents (e.g., trifluorobutanyl in 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate) hinder nucleophilic attack at the central carbon.

- Electronic Effects :

- Electron-withdrawing groups (e.g., phthalimido in Diethyl 2-phthalimidomalonate) activate the malonate core for Michael additions.

- Case Study : Compare reaction rates of azidoethyl vs. methylidenepropanedioate derivatives in Diels-Alder reactions .

What are the critical safety considerations when handling azido-containing compounds like this during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.